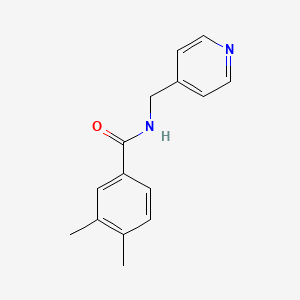
2-(2-oxopropyl)phenyl 3-nitrobenzoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(2-oxopropyl)phenyl 3-nitrobenzoate” is based on the molecular formula C16H13NO5. It contains a benzene ring, which is part of the phenyl group, and a nitro group attached to the benzene ring . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques: Various synthesis techniques for related nitrobenzoate compounds have been explored. For instance, a study reported the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, detailing the process and the structural analysis of the compound (Kumar et al., 2014).
- Chemical Reactions and Mechanisms: Studies have delved into the chemical properties and reaction mechanisms of nitrobenzoate derivatives. For example, research on the cathodic deprotection of the nitrobenzoyl group from phenyl nitrobenzoates in N, N-dimethylformamide provides insights into their reduction mechanisms (Jorge & Stradiotto, 1997).
Applications in Material Science
- Sensor Development: A study describes the use of a compound related to nitrobenzoate in developing a selective fluorescent and colorimetric sensor for detecting Hg2+ in aqueous solutions (Ruan, Maisonneuve, & Xie, 2011).
- Crystal Structure Analysis: The crystal structure of various nitrobenzoate derivatives has been extensively studied, providing valuable information for material science applications. For example, an X-ray mapping study determined the crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, a related compound (Rybakov et al., 2001).
Medicinal Chemistry and Pharmacology
- Development of Novel Derivatives for Therapeutic Use: Some studies have synthesized novel derivatives of benzothiazoles, which are structurally related to nitrobenzoates, for evaluating their antitumor properties (Racané et al., 2006).
- Investigation of Magnetic Properties for Medical Applications: Research has also explored the magnetic properties of certain nitrobenzoate ligands for potential medical applications, such as in magnetic resonance imaging (Kharwar, Mondal, & Konar, 2018).
Propriétés
IUPAC Name |
[2-(2-oxopropyl)phenyl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-11(18)9-12-5-2-3-8-15(12)22-16(19)13-6-4-7-14(10-13)17(20)21/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWJZVQRAIGIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)
![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)



![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)
![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)
![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
